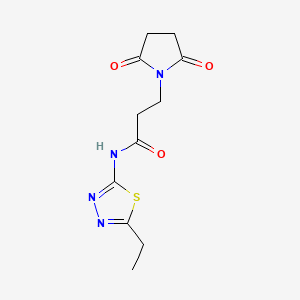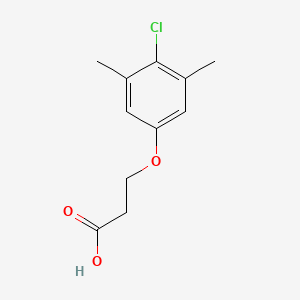
Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide propanoïque, 3-(4-chloro-3,5-diméthylphénoxy)- est un composé organique de formule moléculaire C11H13ClO3. Il s'agit d'un dérivé de l'acide propanoïque, comportant un groupe phénoxy substitué par des groupes chlore et méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide propanoïque, 3-(4-chloro-3,5-diméthylphénoxy)- implique généralement la réaction du 4-chloro-3,5-diméthylphénol avec des dérivés de l'acide propanoïque. Une méthode courante est l'estérification du 4-chloro-3,5-diméthylphénol avec de l'acide propanoïque en présence d'un catalyseur tel que l'acide sulfurique. La réaction est effectuée sous reflux pour assurer une conversion complète.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et l'efficacité. De plus, des étapes de purification telles que la distillation et la recristallisation sont employées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
L'acide propanoïque, 3-(4-chloro-3,5-diméthylphénoxy)- subit diverses réactions chimiques, notamment :
Oxydation : Le groupe phénoxy peut être oxydé pour former des quinones.
Réduction : Le composé peut être réduit pour former les alcools correspondants.
Substitution : L'atome de chlore peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) et le cyanure de potassium (KCN) peuvent être utilisés.
Principaux produits formés
Oxydation : Quinones et composés apparentés.
Réduction : Dérivés alcooliques.
Substitution : Divers acides phénoxypropanoïques substitués.
Applications de la recherche scientifique
L'acide propanoïque, 3-(4-chloro-3,5-diméthylphénoxy)- présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Enquêté pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques et de produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide propanoïque, 3-(4-chloro-3,5-diméthylphénoxy)- implique son interaction avec des cibles moléculaires spécifiques. Le groupe phénoxy peut interagir avec les enzymes et les récepteurs, modulant leur activité. Les substituants chlore et méthyle influencent l'affinité de liaison et la spécificité du composé. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la perturbation des processus cellulaires.
Applications De Recherche Scientifique
Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The chlorine and methyl substituents influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-(4-chlorophényl)propanoïque
- Acide 3-(3,5-diméthylphénoxy)propanoïque
- Acide 3-(4-bromophényl)propanoïque
Unicité
L'acide propanoïque, 3-(4-chloro-3,5-diméthylphénoxy)- est unique en raison de la présence de groupes chlore et méthyle sur le cycle phénoxy. Cette combinaison de substituants confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
938374-65-3 |
|---|---|
Formule moléculaire |
C11H13ClO3 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
3-(4-chloro-3,5-dimethylphenoxy)propanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-7-5-9(6-8(2)11(7)12)15-4-3-10(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
OEIJOSOCXFPJQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12122369.png)
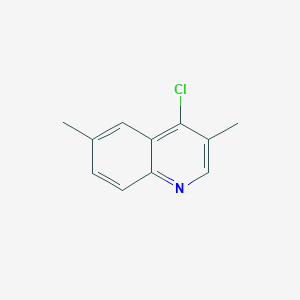
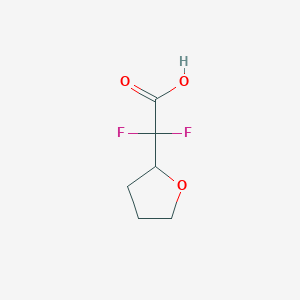

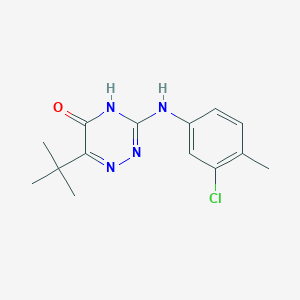


![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
amine](/img/structure/B12122411.png)
![(4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12122412.png)
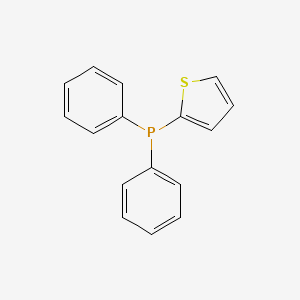

![2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate](/img/structure/B12122434.png)
